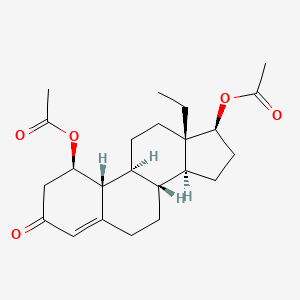

17-Acetoxy-18-methyl-4-estren-3-one

Beschreibung

Overview of Synthetic Steroid Classes and their Significance in Research

Synthetic steroids are laboratory-created compounds that mimic or alter the effects of natural steroids. They are categorized into classes such as androstanes, estranes, and pregnanes, based on their core structures. These synthetic variants are crucial in research for understanding biological processes and developing new therapeutic agents.

Contextualizing 19-Norsteroids and the Estrene Chemical Framework

The estrene framework is a fundamental structure in steroid chemistry. A significant modification of this is the creation of 19-norsteroids, which lack a methyl group at the C-19 position. This alteration can significantly impact the molecule's biological activity. The formation of 19-norsteroids can occur through the demethylation of endogenous steroids. nih.govresearchgate.net

Historical Development of Modified Steroid Structures in Academic Inquiry

The journey of modifying steroid structures began with the synthesis of testosterone (B1683101) in 1935. swolverine.comstorymd.com This led to the development of various synthetic androgens. nih.gov A significant breakthrough was the synthesis of cortisone (B1669442) from plant sources, making it more accessible. pbslearningmedia.org The synthesis of 19-norprogesterone (B1209251) in 1944 was a pivotal moment, revealing that 19-norsteroids could have potent progestogenic activity. wikipedia.org This discovery spurred the development of hormonal contraceptives. wikipedia.org

Structure

3D Structure

Eigenschaften

CAS-Nummer |

85761-68-8 |

|---|---|

Molekularformel |

C23H32O5 |

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

[(1R,8R,9S,10R,13S,14S,17S)-1-acetyloxy-13-ethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H32O5/c1-4-23-10-9-18-17(19(23)7-8-21(23)28-14(3)25)6-5-15-11-16(26)12-20(22(15)18)27-13(2)24/h11,17-22H,4-10,12H2,1-3H3/t17-,18+,19+,20-,21+,22+,23+/m1/s1 |

InChI-Schlüssel |

UNJOYUFENFGWLZ-AULMYGDYSA-N |

SMILES |

CCC12CCC3C(C1CCC2OC(=O)C)CCC4=CC(=O)CC(C34)OC(=O)C |

Isomerische SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C)CCC4=CC(=O)C[C@H]([C@H]34)OC(=O)C |

Kanonische SMILES |

CCC12CCC3C(C1CCC2OC(=O)C)CCC4=CC(=O)CC(C34)OC(=O)C |

Synonyme |

17-acetoxy-18-methyl-4-estren-3-one AMEO |

Herkunft des Produkts |

United States |

Synthetic Pathways and Chemical Modifications of 17 Acetoxy 18 Methyl 4 Estren 3 One

Total and Semi-Synthetic Approaches to the 4-Estren-3-one Scaffold

The construction of the 4-estren-3-one scaffold, the fundamental framework of 17-Acetoxy-18-methyl-4-estren-3-one, can be achieved through both total synthesis and semi-synthetic methods.

Total synthesis provides a means to build the steroid nucleus from simple, non-steroidal starting materials. A notable strategy is the Torgov synthesis, which has been a popular method for creating the estrane skeleton. libretexts.org This approach involves the condensation of a vinyl carbinol with a diketone to form the C and D rings of the steroid. libretexts.org Modifications to this method have been developed over the years to improve efficiency and stereocontrol. libretexts.org Another total synthesis strategy involves a sequential ring closure approach, which can be used for the stereospecific synthesis of estrone (B1671321), a related steroid. libretexts.org

Semi-synthesis , on the other hand, utilizes naturally occurring steroids as starting materials, which are then chemically modified to yield the desired product. This is often a more practical approach for industrial production. For instance, diosgenin, a plant-derived steroid, can be converted through a series of reactions, including pressure cracking, oxidation, and hydrolysis, to key intermediates that can be further elaborated to the 4-estren-3-one scaffold. google.com Similarly, phytosterols can be transformed via microbial oxidation of the side chain to produce androst-4-ene-3,17-dione, a versatile intermediate for the synthesis of various steroids. mdpi.com The choice between total and semi-synthesis often depends on factors like the availability of starting materials, cost, and the desired scale of production.

Regioselective Acetoxylation at C-17 and Stereochemical Control

The introduction of the acetoxy group at the C-17 position of the steroid nucleus is a critical step that requires precise control over both regioselectivity (placement) and stereochemistry (3D orientation).

Strategies for 17β-Acetoxy Group Formation

The desired 17β-acetoxy configuration is typically achieved through the reduction of a 17-keto group followed by acetylation. The stereoselectivity of the reduction is paramount. Catalytic hydrogenation of a 17-ketosteroid can yield the 17β-hydroxy derivative, which can then be acetylated. The choice of catalyst and reaction conditions significantly influences the stereochemical outcome. nih.gov For example, the reduction of androst-4-ene-3,17-dione can be catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) to produce testosterone (B1683101) (17β-hydroxy-androst-4-en-3-one). mdpi.com This enzymatic reduction is highly stereoselective. Chemical reducing agents can also be employed, but may require more careful control to achieve the desired stereoisomer. Once the 17β-hydroxy group is in place, acetylation is a straightforward esterification reaction, commonly carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Considerations for 17α-Acetoxylation

While the 17β-acetoxy isomer is often the target, the synthesis of the 17α-acetoxy epimer is also of interest in steroid chemistry. nih.govacs.orgresearchgate.net The formation of the 17α-acetoxy group presents a different stereochemical challenge. One approach involves the direct acetoxylation of a suitable precursor. For instance, palladium-catalyzed C-H acetoxylation has been used to introduce an acetoxy group at the C-17 position. nih.gov The stereochemical outcome of such reactions can be influenced by the directing effects of neighboring functional groups and the specific reaction conditions. In some cases, a Wagner-Meerwein rearrangement can occur during derivatization of steroids with a tertiary 17-hydroxy group, leading to rearranged products. rsc.org

Introduction of the 18-Methyl Group: Methodological Considerations

The introduction of the 18-methyl group is a key modification that distinguishes this compound from other estrane derivatives. This step requires specific synthetic strategies to ensure the correct placement and stereochemistry of the methyl group.

Synthetic Routes for 18-Methyl Steroid Precursors (e.g., from 18-methyl-4-estren-3,17-dione)

A common precursor for the synthesis of this compound is 18-methyl-4-estren-3,17-dione. researchgate.net This intermediate already possesses the required 18-methyl group and the 4-estren-3-one core. The synthesis of this dione (B5365651) can be achieved through multi-step sequences starting from more readily available steroids. For example, the synthesis of 11-methylene-18-methyl-estr-4-en-3,17-dione, an intermediate for some progestins, has been described starting from 11α-hydroxy-18-methyl-estra-4-en-3,17-dione. google.comgoogle.com The synthesis of 18-methylated steroids can also be approached through total synthesis, where the 18-methyl group is incorporated at an early stage of the synthetic sequence. libretexts.org

Stereocontrol in 18-Methyl Introduction

The stereochemistry of the 18-methyl group is crucial for the biological activity of the final compound. In semi-synthetic approaches starting from natural steroids, the stereochemistry at C-13 (where the 18-methyl group is attached) is often already defined. However, in total synthesis, establishing the correct stereocenter is a significant challenge. Strategies to control the stereochemistry at this position often rely on stereoselective reactions, such as the use of chiral catalysts or auxiliaries. libretexts.org For instance, a rearrangement transform has been utilized for the stereospecific introduction of the angular methyl group at the C-13 position. libretexts.org

Advanced Structural Elucidation and Stereochemical Analysis of 17 Acetoxy 18 Methyl 4 Estren 3 One

Spectroscopic Techniques for Definitive Structural Assignment

The cornerstone of molecular characterization lies in the synergistic use of various spectroscopic methods. For 17-Acetoxy-18-methyl-4-estren-3-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Characterization

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of protons and carbons within a molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and neighboring atoms. For this compound, distinct signals would be observed for the carbonyl carbon of the ketone at C3 and the ester carbonyl of the acetoxy group at C17, both appearing at the downfield end of the spectrum. The olefinic carbons at C4 and C5 would also resonate in the downfield region. The numerous sp³-hybridized carbons of the steroid skeleton would populate the upfield portion of thespectrum, with the chemical shifts of the C17 and C18 carbons being of particular diagnostic value.

| Proton (¹H) NMR Data (Predicted) | Carbon (¹³C) NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~5.8 | H-4 (vinylic) |

| ~4.6 | H-17 |

| ~2.0 | CH₃ (acetate) |

| ~0.9 | C18-CH₃ |

| 0.8-2.5 | Steroidal backbone protons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

Fragmentation Pattern: The fragmentation of steroidal molecules under electron ionization (EI) often follows predictable pathways. For this compound, characteristic fragmentation would likely involve the loss of the acetoxy group as a neutral acetic acid molecule or as a ketene radical. Cleavage of the bonds within the steroid rings, particularly around the D-ring, is also a common fragmentation pathway for steroids. The presence of the α,β-unsaturated ketone in ring A can also influence the fragmentation, leading to specific retro-Diels-Alder type cleavages.

| m/z Value (Predicted) | Fragment Interpretation |

| M⁺ | Molecular Ion |

| M⁺ - 60 | Loss of acetic acid (CH₃COOH) |

| M⁺ - 43 | Loss of acetyl radical (CH₃CO) |

| Further fragmentations | Cleavage of steroid rings |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functionalities.

A strong absorption band in the region of 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group at C17. The α,β-unsaturated ketone in ring A would give rise to a distinct C=O stretching band at a lower wavenumber, typically around 1660-1680 cm⁻¹, due to conjugation. The C=C stretching of the double bond at C4 would appear around 1620-1640 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed in the region of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |

| ~1740 | C=O stretch (ester) |

| ~1670 | C=O stretch (α,β-unsaturated ketone) |

| ~1630 | C=C stretch (alkene) |

| 2850-3000 | C-H stretch (alkane) |

| 3000-3100 | C-H stretch (alkene) |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for verifying the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

HPLC is a powerful tool for both the quantitative analysis and the preparative purification of non-volatile compounds like steroids.

Analytical HPLC: A reversed-phase HPLC method, likely employing a C18 column, would be suitable for assessing the purity of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol, run in an isocratic or gradient mode to achieve optimal separation. Detection would most commonly be performed using a UV detector, set at a wavelength where the α,β-unsaturated ketone chromophore exhibits strong absorbance.

Preparative HPLC: For the isolation and purification of larger quantities of the compound, preparative HPLC would be utilized. This involves using larger columns and higher flow rates, with the same principles of separation as analytical HPLC.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detection | UV at λmax of the α,β-unsaturated ketone |

| Flow Rate | ~1 mL/min (analytical), higher for preparative |

Gas Chromatography (GC) for Volatile Derivatives

While steroids themselves are generally not volatile enough for direct GC analysis, they can be derivatized to increase their volatility.

Derivatization: To make this compound amenable to GC analysis, the ketone functional group at C3 could be converted into a more volatile derivative, such as an oxime or a silyl ether.

GC-MS Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique. The derivatized steroid would be separated on a capillary column (e.g., a non-polar or medium-polarity phase like DB-1 or DB-5). The temperature of the GC oven would be programmed to increase over time to ensure the elution of the compound. The mass spectrometer would then provide both identification based on the fragmentation pattern and quantification.

| GC Parameter | Typical Conditions |

| Derivatization | Oximation or silylation of the C3 ketone |

| Column | Capillary column (e.g., DB-1, DB-5) |

| Carrier Gas | Helium or Hydrogen |

| Injector and Detector Temperature | High enough to prevent condensation |

| Oven Program | Temperature ramp to elute the derivative |

| Detection | Mass Spectrometry (MS) |

Stereochemical Characterization and Determination of Absolute Configuration

The stereochemistry of this compound is defined by multiple chiral centers inherent to the steroid nucleus. The introduction of a methyl group at the C18 position, which is part of a C13-ethyl group, further adds to the stereochemical complexity. The absolute configuration of these centers is critical as different stereoisomers can exhibit vastly different biological effects.

Chiral Analysis Techniques for Enantiomeric Purity

The synthesis of this compound can potentially yield a mixture of enantiomers. Ensuring the enantiomeric purity of the final compound is a critical step in its characterization. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective method for the separation and quantification of steroid enantiomers. nih.gov

The choice of the chiral stationary phase is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the chiral resolution of various pharmaceuticals, including steroids. nih.gov These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times. For a compound like this compound, a screening of different polysaccharide-based columns (e.g., Chiralpak® series) under various mobile phase conditions (normal-phase, reversed-phase, or polar organic) would be the standard approach to develop a robust analytical method for enantiomeric purity assessment. nih.gov

Another powerful technique for chiral analysis is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column. However, this method is often less preferred for routine analysis due to the need for a pure chiral derivatizing reagent and the potential for kinetic resolution. restek.com

More advanced techniques such as Vibrational Circular Dichroism (VCD) can be employed to determine the absolute configuration of the molecule in solution. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a known absolute configuration, an unambiguous assignment can be made. smolecule.com

Table 1: Chiral Analysis Techniques for this compound

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct analysis, high efficiency, and wide applicability. | Requires screening of various columns and mobile phases. |

| Indirect HPLC | Derivatization to form diastereomers, followed by separation on an achiral column. | Can be used when direct methods fail. | Requires pure chiral derivatizing agent, potential for kinetic resolution. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides absolute configuration in solution. | Requires specialized instrumentation and computational support. |

Conformational Analysis of the Estrene Ring System

The biological activity of this compound is intimately linked to the conformation of its tetracyclic estrene ring system. The A-ring, containing the α,β-unsaturated ketone (enone) moiety, is particularly important for receptor binding.

For 4-en-3-one steroids, the A-ring typically adopts a conformation that is best described as a 1α,2β-half-chair . researchgate.net This conformation allows for maximum orbital overlap in the conjugated enone system while minimizing steric strain. The presence of substituents can, however, influence this conformational preference.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational details of steroids in solution. nih.gov By analyzing the chemical shifts and coupling constants of the protons in the A-ring, particularly the vinyl proton at C4 and the protons at C1, C2, C6, and C10, the predominant conformation can be determined. For instance, the coupling constants between the C4 proton and the C6 protons can provide information about the dihedral angles and thus the puckering of the A-ring.

Computational modeling, such as molecular mechanics and density functional theory (DFT) calculations, can complement experimental NMR data to provide a more detailed picture of the low-energy conformations of this compound. These calculations can predict the relative energies of different conformers and provide theoretical NMR parameters that can be compared with experimental values. researchgate.net

Table 2: Key Conformational Features of the Estrene Ring System in 4-en-3-one Steroids

| Ring | Predominant Conformation | Key Structural Features | Analytical Techniques |

| A-Ring | 1α,2β-Half-chair | α,β-Unsaturated ketone (enone) system. | NMR Spectroscopy, Computational Modeling |

| B-Ring | Chair | Trans-fused to C-ring. | NMR Spectroscopy, X-ray Crystallography |

| C-Ring | Chair | Trans-fused to B- and D-rings. | NMR Spectroscopy, X-ray Crystallography |

| D-Ring | Envelope | Fused to C-ring. | NMR Spectroscopy, X-ray Crystallography |

Biological Activity and Receptor Interactions of 17 Acetoxy 18 Methyl 4 Estren 3 One in Preclinical Models

Steroid Hormone Receptor Binding Affinity and Selectivity

The affinity and selectivity of 17-Acetoxy-18-methyl-4-estren-3-one for different steroid hormone receptors are critical determinants of its pharmacological profile. Preclinical studies have sought to characterize these binding properties.

Progesterone (B1679170) Receptor (PR) Binding Studies

While direct binding affinity data for this compound is not extensively detailed in publicly available research, inferences can be drawn from studies on structurally related progestins. For instance, substitutions at the 17α and 18 positions of the steroid backbone are known to significantly influence progesterone receptor (PR) binding. The presence of a 17-acetoxy group and an 18-methyl group in this compound suggests a potential for high affinity and selective binding to the PR. Research on other progestins has shown that such modifications can enhance progestational activity. For example, the introduction of a methyl group at the C18 position in other steroid structures has been associated with potent progestational effects.

| Compound | Receptor | Relative Binding Affinity (%) |

| Progesterone | Progesterone Receptor | 100 |

| Promegestone (R5020) | Progesterone Receptor | 100 |

| 21-Fluoro-16α,17α-[(R)-(1′-α-furylmethylidene)dioxy]-19-norpregn-4-ene-3,20-dione | Progesterone Receptor | 190 researchgate.net |

| 21-Fluoro-16α,17α-[(R)-(1′-α-furylethylidene)dioxy]-19-norpregn-4-ene-3,20-dione | Progesterone Receptor | 173 researchgate.net |

This table presents data for reference progestins to illustrate the impact of structural modifications on PR binding affinity.

Androgen Receptor (AR) Binding Studies

The 4-estren-3-one backbone of this compound is found in several compounds known to interact with the androgen receptor (AR). Studies on related estren derivatives have demonstrated significant AR binding. For example, the synthetic androgen methyltrienolone (R 1881), which has an estra-4,9,11-triene-3-one structure, binds with high affinity to the AR. nih.gov Another related compound, 4-estren-3α,17β-diol, has also been shown to be a high-affinity ligand for the AR. nih.gov These findings suggest that the core structure of this compound is conducive to AR binding. The specific impact of the 17-acetoxy and 18-methyl groups on the binding affinity for the AR would require direct experimental evaluation.

| Compound | Receptor | Key Finding |

| Methyltrienolone (R 1881) | Androgen Receptor | Binds with high affinity and specificity. nih.gov |

| 4-estren-3α,17β-diol | Androgen Receptor | High-affinity genotropic agonist. nih.gov |

This table highlights the AR binding properties of structurally related compounds.

Glucocorticoid Receptor (GR) Binding Studies

Estrogen Receptor (ER) Binding Studies

The estrogenic or anti-estrogenic activity of a synthetic steroid is determined by its binding affinity for the estrogen receptor (ER). The 4-estren core structure can be associated with ER binding. However, the substituents on the steroid nucleus play a crucial role in determining this affinity. For instance, modifications at the 17α position of estradiol have been shown to influence ER binding. nih.gov The absence of an aromatic A-ring in this compound, a key feature for high-affinity estradiol binding, suggests that its affinity for the ER may be low. However, without direct experimental data, this remains speculative.

| Ligand | Receptor | Relative Binding Affinity (%) |

| 17β-Estradiol | ERα | 100 nih.gov |

| 17β-Estradiol | ERβ | 100 nih.gov |

| Estrone (B1671321) | ERα | 14 nih.gov |

| Estrone | ERβ | 6 nih.gov |

This table provides reference data for the binding of natural estrogens to ERα and ERβ.

In Vitro Cellular and Molecular Mechanisms of Action

The biological effects of this compound are initiated by its interaction with intracellular steroid receptors, leading to a cascade of molecular events that culminate in altered gene expression.

Ligand-Receptor Complex Formation and Nuclear Translocation

Upon entering a target cell, this compound is expected to bind to its cognate intracellular receptor, such as the progesterone or androgen receptor. This binding induces a conformational change in the receptor protein, leading to the dissociation of heat shock proteins and the formation of a stabilized ligand-receptor complex. This activated complex then translocates from the cytoplasm into the nucleus. Evidence from related estren-based compounds supports this mechanism. For example, the 4-estren-3α,17β-diol-bound androgen receptor has been shown to translocate to the nucleus. nih.gov Once in the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Gene Expression Modulation and Transcriptional Regulation

No studies were identified that specifically investigate the effects of this compound on gene expression or its mechanisms of transcriptional regulation. Research on related compounds, such as gestodene, indicates that synthetic progestins exert their effects by binding to progesterone receptors and modulating the expression of target genes. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Post-Translational Modifications (e.g., Histone Acetylation related to PR activity)

Information regarding the influence of this compound on post-translational modifications, such as histone acetylation related to progesterone receptor (PR) activity, is not available. Histone modifications are crucial in regulating chromatin structure and gene transcription, and while steroid hormones are known to influence these processes, compound-specific data are necessary for a detailed analysis.

Functional Bioassays and Phenotypic Effects in Non-Human Organisms

While the general effects of synthetic progestins in animal models are well-documented, specific data for this compound are absent.

Impact on Reproductive Physiology in Animal Models (e.g., nidation, anti-implantation effects)

There are no published studies detailing the impact of this compound on reproductive processes such as nidation or its potential anti-implantation effects in animal models. Such studies are fundamental in characterizing the contraceptive potential of a synthetic progestin.

Evaluation of Other Biological Activities (e.g., anabolic, anti-estrogenic, anti-androgenic properties in animal models)

Similarly, the evaluation of other potential biological activities of this compound, including its anabolic, anti-estrogenic, or anti-androgenic properties in preclinical models, has not been reported in the scientific literature. Structure-activity relationship studies on other 19-norprogestins have revealed a wide spectrum of activities, but these cannot be directly attributed to the compound without specific experimental validation.

Comparative Analysis with Other Synthetic 19-Norsteroids and Natural Hormones

A comparative analysis requires data on the compound of interest.

Relative Potency Comparisons in Receptor Binding and Bioassays

Without data from receptor binding assays or functional bioassays for this compound, a comparison of its relative potency to other synthetic 19-norsteroids and natural hormones is not possible.

Differential Effects Based on Structural Variations

The chemical structure of a steroid is intrinsically linked to its biological activity, and minor modifications can lead to significant changes in potency and receptor selectivity. The presence of an 18-methyl group in this compound is a key structural feature that differentiates it from other synthetic progestins and contributes to its specific activity profile.

The impact of the 18-methyl group on progestational potency is well-documented in related compounds. For example, 18-methylsegesterone acetate, a structurally analogous compound, exhibits a 3 to 10-fold increase in progestogenic potency in bioassays compared to its non-methylated counterpart, segesterone acetate. wikipedia.org Furthermore, 18-methylsegesterone acetate displays a markedly high affinity for the progesterone receptor, being over 16 times more affine than progesterone itself in rat uterus preparations. wikipedia.org This suggests that the addition of a methyl group at the C18 position can significantly enhance the progestational activity of the steroid. Like this compound, 18-methylsegesterone acetate shows negligible affinity for the androgen receptor. wikipedia.org

Modifications at other positions of the steroid nucleus also play a critical role in determining biological activity. For instance, in a series of progesterone derivatives, the presence of unsaturation at the C-4 or C-4,6 positions, along with a substituent at the C-6 position, was found to be associated with the highest potency. nih.gov The nature of the substituent at C-3 can also influence activity, with a carbonyl, 3β-hydroxy, or 3β-acetoxy group being permissible when associated with unsaturation at C-4 or C-4,6. nih.gov These findings underscore the complex interplay between different structural elements of a steroid in dictating its interaction with receptors and its ultimate biological effect.

Data Tables

Table 1: Receptor Binding Affinity of this compound and Related Compounds

| Compound | Receptor | Binding Affinity (pIC50) | Preclinical Model |

| This compound (Org 2058) | Nuclear Progesterone Receptor (nPR) | 8.71 | Human nPR in MCF-7 cells |

| Progesterone | Nuclear Progesterone Receptor (nPR) | Not specified in source | - |

| Promegestone (R5020) | Nuclear Progesterone Receptor (nPR) | Not specified in source | Human and rat breast tumors |

| This compound (Org 2058) | Membrane Progesterone Receptor α (mPRα) | Poor affinity | Recombinant human mPRα |

Table 2: Effect of 18-Methyl Group on Progestogenic Potency

| Compound | Relative Binding Affinity for PR (Rat Uterus) | Progestogenic Potency (Clauberg assay - minimum effective dose) |

| 18-Methylsegesterone acetate | 355% (relative to Levonorgestrel) | 0.3 µg |

| Segesterone acetate | 107% (relative to Levonorgestrel) | 1 µg |

| Levonorgestrel | 100% | 3 µg |

| Progesterone | 22% (relative to Levonorgestrel) | 100 µg |

Metabolic Profiling of 17 Acetoxy 18 Methyl 4 Estren 3 One in Non Human Biological Systems

Phase I Biotransformations: Oxidation, Reduction, and Hydrolysis Pathways

Phase I metabolism of 17-Acetoxy-18-methyl-4-estren-3-one introduces or exposes functional groups on the steroid nucleus, initiating its conversion into more polar metabolites. This phase is largely mediated by enzymes located in the endoplasmic reticulum of hepatocytes. The key Phase I transformations for this compound and structurally similar steroids involve the reduction of the A-ring, oxidative hydroxylation at various positions, and hydrolysis of the ester group at the C17 position.

Reductive Metabolism of the 3-Ketone and 4-Ene

The α,β-unsaturated ketone in the A-ring of this compound is a primary target for reductive enzymes. This process involves the reduction of the 4-ene (the double bond between C4 and C5) and the 3-ketone group. These reductions are catalyzed by cytosolic and microsomal enzymes, such as 5α-reductase and 3α/β-hydroxysteroid dehydrogenases (HSDs). The reduction of the double bond can result in either a 5α or 5β configuration, leading to the formation of dihydronorgesterone derivatives. Subsequent reduction of the 3-keto group produces 3α- or 3β-hydroxy metabolites. The specific stereochemistry of these reduced metabolites can vary depending on the animal species and the specific enzymes involved.

Oxidative Hydroxylation at Various Positions of the Steroid Nucleus

Oxidative hydroxylation is a critical pathway in the Phase I metabolism of steroids, catalyzed predominantly by the cytochrome P450 (CYP) monooxygenase system. In non-human species, this compound and its analogs can undergo hydroxylation at several positions on the steroid nucleus. For the structurally similar compound trenbolone acetate, studies in rats have identified hydroxylation at the 16α-position as a major metabolic route. Other minor hydroxylation products at positions such as C1, C2, and C6β have also been observed in animal studies of related steroids. nih.gov The specific CYP isoforms responsible for these reactions can differ between species, leading to variations in the metabolite profile.

Hydrolysis of the 17-Acetoxy Ester

A key initial step in the metabolism of this compound is the hydrolysis of the acetoxy group at the C17 position. This reaction is catalyzed by esterase enzymes, which are abundant in the liver and blood plasma of various animal species. The hydrolysis results in the formation of the corresponding 17β-hydroxy metabolite, 18-methyl-4-estren-17β-ol-3-one. This de-esterified metabolite is often the primary active form of the compound and serves as the substrate for subsequent oxidative and reductive transformations. Studies on the related compound trenbolone acetate in both rats and heifers have shown that this hydrolysis is extensive, with the unchanged acetate ester not being detected in bile. nih.gov

Phase II Conjugation Reactions: Glucuronidation and Sulfation Pathways

Following Phase I biotransformations, the resulting metabolites, which now possess hydroxyl groups, are susceptible to Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite. This process significantly increases the water solubility of the steroid metabolites, facilitating their excretion via urine and bile.

Glucuronidation is a major Phase II pathway for steroid metabolites and is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net The hydroxyl groups introduced during Phase I at various positions, as well as the 17β-hydroxyl group, are common sites for glucuronide conjugation.

Sulfation , catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for steroid hormones and their metabolites. upol.cz This process involves the transfer of a sulfonate group to a hydroxyl group on the steroid nucleus, forming a sulfate conjugate. The extent of glucuronidation versus sulfation can vary depending on the animal species, the specific metabolite, and the relative activities of the UGT and SULT enzymes.

Identification and Characterization of Non-Human Metabolites

The metabolic profile of this compound in non-human species can be complex, with significant interspecies variation. For instance, in studies with the analogous compound trenbolone acetate, distinct differences were observed between rats and heifers. nih.gov

In the rat , the major metabolic pathways following hydrolysis of the acetate group are oxidation of the 17β-hydroxyl group to a 17-keto group and hydroxylation at the 16α-position. This leads to the formation of key metabolites such as 17β-hydroxyestra-4,9,11-trien-3-one, 16α,17β-dihydroxyestra-4,9,11-trien-3-one, and 16α-hydroxyestra-4,9,11-trien-3,17-dione. nih.gov

In the heifer , the predominant metabolic pathway is the 17α-epimerization of the 17β-hydroxyl group, resulting in 17α-hydroxyestra-4,9,11-trien-3-one as the main metabolite. nih.gov This epimerization significantly reduces the biological activity of the compound.

The following table summarizes the major metabolites of a structurally similar compound, trenbolone acetate, identified in rat and heifer bile.

| Metabolite | Species Identified In |

| 17β-hydroxyestra-4,9,11-trien-3-one | Rat |

| 16α,17β-dihydroxyestra-4,9,11-trien-3-one | Rat |

| 16α-hydroxyestra-4,9,11-trien-3,17-dione | Rat |

| 17α-hydroxyestra-4,9,11-trien-3-one | Heifer |

| estra-4,9,11-trien-3,17-dione | Rat, Heifer (minor) |

Role of Steroidogenic Enzymes in Biotransformation (e.g., hydroxysteroid dehydrogenases, cytochrome P450 enzymes)

A variety of steroidogenic enzymes play crucial roles in the biotransformation of this compound.

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes that catalyze the interconversion of hydroxysteroids and ketosteroids. Specifically, 3α-HSD, 3β-HSD, and 17β-HSD are involved in the reduction of the 3-ketone and the oxidation of the 17β-hydroxyl group, respectively. The direction of these reactions (reductive or oxidative) depends on the specific HSD isoform and the availability of cofactors (NADH/NADPH or NAD+/NADP+).

Cytochrome P450 (CYP) enzymes are central to the Phase I oxidative metabolism of this compound. Different CYP isoforms are responsible for the hydroxylation at various positions on the steroid nucleus. The expression and activity of these enzymes can be influenced by factors such as species, sex, and exposure to other xenobiotics, contributing to the variability in metabolite profiles observed in different non-human biological systems.

The following table lists the enzymes involved in the metabolism of this compound and their functions.

| Enzyme Family | Specific Enzymes (Examples) | Function in Biotransformation |

| Esterases | Carboxylesterases | Hydrolysis of the 17-acetoxy group |

| Reductases | 5α-Reductase | Reduction of the 4-ene double bond |

| Hydroxysteroid Dehydrogenases | 3α-HSD, 3β-HSD, 17β-HSD | Reduction of the 3-ketone; Oxidation of the 17β-hydroxyl group |

| Cytochrome P450 | CYP1, CYP2, CYP3 families | Oxidative hydroxylation at various positions of the steroid nucleus |

| Transferases | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugation of hydroxylated metabolites |

| Transferases | Sulfotransferases (SULTs) | Sulfate conjugation of hydroxylated metabolites |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 17 Acetoxy 18 Methyl 4 Estren 3 One and Its Analogues

Correlating Substituent Effects on Steroid Receptor Binding Affinity and Selectivity

The 19-nortestosterone family of androgens, to which this compound belongs, is created by removing the methyl group from carbon 19. researchgate.net This seemingly minor alteration makes the molecule more planar and significantly enhances its binding affinity for the androgen receptor. researchgate.net The activity of these compounds is largely governed by their interaction with the ligand-binding domain (LBD) of steroid receptors.

Key structural features and their effects on receptor binding include:

C11-Substituents : The introduction of substituents at the C11 position has been a strategy to modulate the activity of progestins. nih.gov For instance, in a series of 19-nortestosterone derivatives, various substituents were introduced at the 11β-position, including methyl, ethyl, and vinyl groups. researchgate.net These modifications are explored to enhance progestational activity while minimizing androgenic effects. researchgate.net Studies on progesterone (B1679170) analogs have shown that the nature of the C11 substituent plays a significant role in how the molecule is metabolized, which can indirectly affect its activity. nih.gov For example, 11α- and 11β-hydroxyprogesterones were resistant to microbial hydroxylation, whereas progesterone itself was hydroxylated, indicating the C11 group's influence on molecular interactions. nih.gov

C17-Substituents : The substituent at the C17 position is critical for activity. The 17β-acetoxy group in the parent compound is a common feature in many steroidal hormones. Research on related estratriene-3-O-sulfamates has confirmed that a hydrogen-bond acceptor at the C17 position is essential for high activity. nih.gov The linkage and local environment of this acceptor group are also crucial. nih.gov In the development of contraceptive progestins, various C17 substituents like 17α-ethynyl and different spiromethylene ethers and lactones have been combined with C11 modifications to fine-tune the biological profile. nih.govresearchgate.net

The selectivity of these compounds is a result of differential binding to various steroid receptors. A compound that binds strongly to the progesterone receptor but weakly to the androgen receptor would be considered a selective progestin. The data in the table below, synthesized from studies on analogous compounds, illustrates how different structural features can influence receptor binding.

Table 1: Influence of Substituents on Steroid Receptor Binding Affinity (Illustrative)

| Compound Analogue Class | Key Structural Modification | Progesterone Receptor (PR) Affinity | Androgen Receptor (AR) Affinity | Notes |

| 19-Nortestosterone Derivatives | Removal of C19-Methyl Group | Variable | Significantly Improved researchgate.net | Creates a more planar molecule, enhancing AR binding. researchgate.net |

| 11β-Substituted Progestins | Addition of Methyl/Ethyl at C11 | Enhanced | Reduced | Aims to increase progestational and decrease androgenic activity. researchgate.net |

| 17-Substituted Estratrienes | Modification of C17-substituent | Variable | Variable | A hydrogen-bond acceptor at C17 is crucial for high activity. nih.gov |

Stereochemical Influences on Biological Potency and Receptor Interaction

The three-dimensional arrangement of atoms (stereochemistry) within a steroid molecule is a critical factor governing its biological potency and how it interacts with its receptor. Steroid receptors possess a specific, chiral ligand-binding pocket, and only molecules with the correct stereochemistry can bind effectively to elicit a biological response.

Key stereochemical considerations for 17-acetoxy-18-methyl-4-estren-3-one and its analogues include:

Chiral Centers : Steroids have multiple chiral centers, leading to numerous possible stereoisomers. The natural and most active forms of steroids typically have a specific trans-fusion between the rings. The stereochemistry at positions such as C8, C9, C10, C13, C14, and C17 is particularly important. For example, the orientation of the substituent at C17 (α or β) dramatically affects activity. The 17β-hydroxy or 17β-acetoxy group is a common feature of active androgens and progestins.

Substituent Orientation : The spatial orientation of substituents, such as the 11β-methyl group in some analogues, is crucial. wikipedia.org An 11β-substituent projects above the plane of the steroid, influencing its interaction with specific amino acid residues in the receptor pocket. This can enhance selectivity for one receptor over another. For example, 11β-methyl-19-nortestosterone is an orally active anabolic-androgenic steroid. wikipedia.org

Even subtle changes in stereochemistry can lead to significant differences in biological activity. A study comparing two seco-androstene derivatives with similar chemical formulas but different ring geometries found marked differences in their biological activities, underscoring the importance of the precise three-dimensional structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These predictive models are invaluable in drug discovery for forecasting the activity of novel molecules before they are synthesized.

For steroids in the 19-nortestosterone family, QSAR studies have identified several key molecular descriptors that are predictive of anabolic and androgenic activities. researchgate.netnih.gov These descriptors often relate to the electronic properties and shape of the molecules.

Key findings from QSAR studies on related steroids include:

Electronic Descriptors : The electronic properties of the steroid derivatives have a significant relationship with their biological activities. nih.gov Important descriptors include the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and the net charges on specific carbon atoms within the steroid nucleus. nih.gov These parameters influence how the steroid interacts with the receptor binding site. nih.gov

Quantum Mechanical Parameters : QSAR studies on testosterone (B1683101) derivatives have utilized quantum mechanical parameters like Absolute Hardness (η) and Electronegativity (χ), derived from density functional theory, to model activity. nih.gov Absolute hardness, in particular, was found to provide valuable information for developing QSAR models. nih.gov

Classification of Activity : In a study on 17α-acetoxyprogesterones, a related class of steroid hormones, specific electronic descriptors were successfully used to classify compounds as active or inactive with approximately 90% accuracy. nih.gov This approach helps in identifying the molecular regions that are critical for chemical activity. nih.gov

These QSAR models allow researchers to predict the anabolic-to-androgenic ratio (AAR) of new steroid designs, potentially identifying compounds with more desirable therapeutic profiles. nih.gov For example, one study predicted that 17α-cyclopropyl-17β,3β-dihydroxy-4-estrene would have a high AAR, while 7α-methyl-17β-acetoxy-estr-4-en-3-one would have a low AAR. nih.gov

Table 2: Key Descriptors Used in QSAR Models for Steroid Analogues

| Descriptor Type | Specific Descriptor Example | Predicted Influence on Activity | Source |

| Electronic | HOMO-LUMO Energy Gap | Correlates with receptor binding interaction and biological activity. nih.gov | nih.gov |

| Electronic | Net Charge on Steroid Core Atoms | Influences key interactions with the receptor binding site. nih.gov | nih.gov |

| Quantum Mechanical | Absolute Hardness (η) | Provides valuable information for QSAR development. nih.gov | nih.gov |

| Topological | Electronic Indices (EIM) | Can classify progestational activity of related hormones with high accuracy. nih.gov | nih.gov |

Rational Design Principles for Novel Estrene-Based Analogues with Modified Pharmacological Profiles

Rational design combines the knowledge gained from SAR, SPR, and QSAR studies with an understanding of the three-dimensional structure of the target receptor to design new molecules with specific, predetermined properties. The goal is to optimize potency, selectivity, and pharmacokinetic properties.

The design of novel estrene-based analogues is guided by several principles:

Receptor-Ligand Co-crystal Structures : A powerful tool in rational design is the use of X-ray crystal structures of a ligand bound to its receptor's ligand-binding domain. nih.govosti.govsigmaaldrich.com These structures reveal the precise interactions—such as hydrogen bonds and hydrophobic contacts—between the drug and the receptor. This information allows chemists to design new molecules that optimize these interactions. For example, the crystal structure of a partial agonist bound to the progesterone receptor led to the design of a novel class of potent and selective PR partial agonists. nih.govosti.govsigmaaldrich.com

Targeting Specific Interactions : Design efforts can focus on enhancing interactions with specific regions of the receptor. For instance, coactivator binding inhibitors are designed to block the interaction between the steroid receptor and coactivator proteins, a different mechanism than traditional receptor antagonists. nih.govnih.gov This can be useful in overcoming resistance to existing therapies. nih.gov

Bioisosteric Replacement : This principle involves replacing one functional group in a molecule with another group that has similar physical or chemical properties (a bioisostere). This is often done to improve potency, reduce side effects, or alter metabolism. For example, different C17 substituents can be explored to see how they affect binding and activity. nih.govresearchgate.net

Computational Modeling : Molecular docking and molecular dynamics simulations are used to predict how a newly designed molecule will bind to its target receptor. nih.gov These computational tools allow for the virtual screening of many potential compounds, saving time and resources in the lab.

By applying these principles, scientists can systematically modify the this compound scaffold to create novel analogues. The objective might be to develop a more potent and selective progestin, a compound with a specific balance of progestational and androgenic activity, or a molecule that acts as a receptor modulator with a unique pharmacological profile.

Computational and in Silico Modeling Studies of 17 Acetoxy 18 Methyl 4 Estren 3 One

Molecular Docking Simulations with Steroid Hormone Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For 17-Acetoxy-18-methyl-4-estren-3-one, docking simulations are crucial for understanding its potential interactions with various steroid hormone receptors, such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), and estrogen receptor (ER).

While specific docking studies on this compound are not extensively available in publicly accessible literature, the methodology can be illustrated by studies on structurally related compounds. For instance, in silico modeling has been used to investigate the binding of other 18-methyl steroids to the human androgen receptor. These studies help to elucidate how the addition of a methyl group at the C18 position might influence receptor binding and activation.

The general procedure for such a study would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. Crystal structures of the target steroid hormone receptors (e.g., AR, PR) would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, GOLD, or Glide, the ligand is "docked" into the binding pocket of the receptor. The program samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the receptor.

For example, docking studies on synthetic progestins with the progesterone receptor have identified key amino acid residues involved in ligand-receptor binding nih.gov. Similarly, docking analysis of various compounds with the androgen receptor's ligand-binding domain has highlighted the importance of specific residues for agonist and antagonist activity endocrine-abstracts.orgnih.gov.

Illustrative Molecular Docking Data for Androgen Receptor Ligands

| Compound | Receptor | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical for target compound) |

| Dihydrotestosterone (DHT) | Androgen Receptor | -10.5 | Gln711, Arg752, Asn705, Thr877 |

| Nandrolone | Androgen Receptor | -9.8 | Gln711, Arg752, Phe764, Thr877 |

| This compound | Androgen Receptor | (Predicted to be in a similar range) | (Likely to involve key residues in the ligand-binding pocket) |

Note: The data in this table is illustrative and based on typical values for known androgens. The specific docking score for this compound would require a dedicated computational study.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view from molecular docking. nih.gov These simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the influence of the ligand on the receptor's conformation, and the role of solvent molecules.

For this compound, an MD simulation would typically follow these steps:

System Setup: The best-ranked docked complex of this compound and the target receptor is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The system is subjected to a series of energy minimization and equilibration steps before the production simulation. The production run can span from nanoseconds to microseconds, depending on the computational resources and the process being studied.

Trajectory Analysis: The resulting trajectory is a record of the atomic positions over time. Analysis of this trajectory can reveal:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds identified in docking.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

MD simulations have been instrumental in understanding the mechanisms of agonist and antagonist actions on steroid receptors. For instance, simulations can reveal how the binding of a ligand induces conformational changes in key regions of the receptor, such as the activation function 2 (AF-2) helix, which is crucial for coactivator recruitment and subsequent gene transcription.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Conformation

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), can provide detailed information about this compound that is not accessible through classical molecular mechanics methods used in docking and MD simulations.

Key properties that can be calculated include:

Optimized Geometry: Determination of the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for intermolecular interactions.

Partial Atomic Charges: Calculation of the charge on each atom, which can be used to parameterize force fields for MD simulations.

Vibrational Frequencies: Prediction of the infrared and Raman spectra of the molecule.

Studies on other steroid esters, such as testosterone (B1683101) propionate, have utilized quantum chemical methods to predict their vibrational spectra and analyze their electronic properties. researchgate.net For this compound, these calculations could help in understanding its reactivity, metabolic stability, and the nature of its interactions with receptor binding sites.

Illustrative Quantum Chemical Properties for a Steroid Molecule

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The values in this table are for illustrative purposes and would need to be calculated specifically for this compound.

Homology Modeling and Virtual Screening Approaches for Target Identification and Ligand Optimization

When the experimental structure of a target receptor is not available, homology modeling can be used to build a three-dimensional model based on the known structure of a homologous protein. This modeled receptor can then be used for molecular docking and virtual screening.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used for two primary purposes in the context of this compound:

Target Identification: The structure of this compound can be used as a query to screen against a database of protein structures to identify potential new biological targets.

Ligand Optimization: A virtual library of analogs of this compound can be created by making small chemical modifications. This library can then be screened against a specific receptor (e.g., the androgen receptor) to identify modifications that improve binding affinity or selectivity.

Pharmacophore-based virtual screening is a common approach where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding is created based on known active ligands. This pharmacophore model is then used to filter large compound databases. Such methods have been successfully employed to discover novel inhibitors for various steroid receptors. nih.gov

Analytical Method Development and Validation for Research Applications of 17 Acetoxy 18 Methyl 4 Estren 3 One

Advanced Chromatographic-Mass Spectrometric Techniques for Detection and Quantification (GC-MS, LC-MS/MS)

The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for analyzing steroid compounds in complex mixtures. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered gold-standard analytical techniques for steroid analysis. nih.govprotocols.io

Effective chromatographic separation is fundamental to resolving the analyte from matrix interferences and structurally similar compounds.

For GC-MS analysis , optimization begins with the selection of an appropriate capillary column, typically one with a non-polar or mid-polar stationary phase. A temperature gradient program is meticulously developed to ensure adequate separation of the analyte from other compounds and to produce sharp, symmetrical peaks.

For LC-MS/MS analysis , reversed-phase chromatography is commonly employed. The choice of a stationary phase, such as C18 or biphenyl, can offer different selectivities for steroids. thermofisher.com Mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid, is optimized along with a gradient elution program to achieve the desired separation. protocols.iomdpi.com

Interactive Table: Representative Chromatographic Parameters for 17-Acetoxy-18-methyl-4-estren-3-one Analysis

| Parameter | GC-MS | LC-MS/MS |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 100 mm x 2.1 mm ID, 2.6 µm particle size (e.g., Kinetex C18 or Accucore Biphenyl) |

| Mobile Phase/Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile/Methanol |

| Temperature Program/Gradient | Initial: 150°C, hold 1 minRamp: 20°C/min to 300°C, hold 5 min | Initial: 30% BRamp: to 95% B over 8 min, hold 2 minReturn to initial over 0.5 min, hold 2.5 min |

| Injection Volume | 1 µL (splitless) | 5 µL |

| Typical Retention Time | Dependent on derivatization and exact program | Method dependent, typically 3-10 minutes |

Mass spectrometry provides the specificity needed to distinguish the target analyte from co-eluting compounds.

In GC-MS , Electron Ionization (EI) is commonly used, which generates a characteristic fragmentation pattern for the analyte (often after derivatization). For quantification, selected ion monitoring (SIM) is employed, where the instrument is set to detect only specific mass-to-charge ratio (m/z) fragments of the target compound, enhancing sensitivity.

In LC-MS/MS , electrospray ionization (ESI) in positive mode is typically the most effective for steroids. Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, offers exceptional sensitivity and selectivity. nih.gov This involves isolating a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and detecting specific product ions generated through collision-induced dissociation.

Interactive Table: Illustrative Mass Spectrometric Parameters for MRM Analysis of this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ (e.g., m/z 345.2) |

| Product Ion (Q3) - Quantifier | Specific fragment (e.g., m/z 285.2) |

| Product Ion (Q3) - Qualifier | Second specific fragment (e.g., m/z 109.1) |

| Collision Energy | Optimized for each transition (e.g., 15-30 eV) |

Development of High-Resolution Separation Methods for Isomers and Metabolites

The metabolism of steroids often produces a variety of isomers (including stereoisomers and constitutional isomers) and structurally related metabolites. These compounds can be difficult to distinguish by mass alone and may have similar chromatographic retention times. tofwerk.com The development of high-resolution separation methods is therefore critical.

Advanced techniques such as ion mobility-mass spectrometry (IMS-MS) can provide an additional dimension of separation based on the size, shape, and charge of the ion in the gas phase. researchgate.netresearchgate.net This technique is particularly powerful for separating isomeric compounds that may not be resolved by chromatography alone. tofwerk.comresearchgate.net Furthermore, the use of specialized liquid chromatography columns, such as those with biphenyl stationary phases, can provide alternative selectivity compared to traditional C18 columns, potentially improving the resolution of closely related steroid isomers. thermofisher.com

Sample Preparation Methodologies for Complex Non-Human Biological Matrices (e.g., extraction, derivatization)

Sample preparation is a critical step to extract the analyte from complex non-human biological matrices such as plasma, serum, or tissue homogenates, and to remove interfering substances like proteins and lipids. tandfonline.comrsc.orghelsinki.fi

Extraction : Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). rsc.orgaustinpublishinggroup.com LLE uses immiscible organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to partition the steroid from the aqueous biological sample. SPE utilizes cartridges with a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent, providing both extraction and concentration. Automated SPE systems can increase throughput for preclinical studies. protocols.io

Derivatization : For GC-MS analysis, derivatization is often required to improve the thermal stability and volatility of steroids. nih.gov This process typically involves converting polar functional groups (like hydroxyl and keto groups) into less polar, more volatile derivatives. A common agent for this is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which creates trimethylsilyl (TMS) ethers. nih.gov

Method Validation Parameters for Research Use: Specificity, Sensitivity, Linearity, Accuracy, Precision, Robustness

To ensure the reliability of data in research applications, the developed analytical method must undergo validation. nih.gov This process assesses several key parameters:

Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples to check for interferences at the analyte's retention time and m/z transitions.

Sensitivity : Determined by the limit of detection (LOD), the lowest concentration of analyte that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

Linearity : Assessed by analyzing calibration standards at several concentration levels to demonstrate a proportional relationship between instrument response and analyte concentration over a defined range.

Accuracy : The closeness of the measured value to the true value, evaluated by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).

Robustness : The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), providing an indication of its reliability during routine use.

Interactive Table: Representative Method Validation Summary for a Research-Use Assay

| Validation Parameter | Acceptance Criteria (Illustrative) |

|---|---|

| Specificity | No significant interference at the retention time of the analyte in blank matrices. |

| Linearity (R²) | ≥ 0.99 |

| LOQ | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision. |

| Accuracy (% Recovery) | Within ± 20% of the nominal value (for QC samples). |

| Precision (%RSD) | ≤ 20% (for intra-day and inter-day measurements of QC samples). |

| Robustness | %RSD of results should be within acceptable limits after minor parameter changes. |

Application of Developed Analytical Methods in Preclinical Research and Metabolism Studies

A fully validated analytical method for this compound is essential for various preclinical research applications. In pharmacokinetic (PK) studies involving animal models, the method would be used to quantify the concentration of the compound in biological fluids and tissues over time. This data is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the steroid.

Furthermore, the method is vital for in vitro and in vivo metabolism studies. By analyzing samples from incubations with liver microsomes or from biological fluids of test animals, researchers can identify and quantify the metabolites of this compound. This information is crucial for understanding the compound's biotransformation pathways and identifying active or long-lasting metabolites, which contributes to a comprehensive understanding of its biological effects.

Broader Context and Future Directions in Estrene Based Steroid Research

Historical Perspective on 18-Methylated Steroids and Their Unique Contributions to Steroid Chemistry

The synthesis and study of 18-methylated steroids date back to the 1960s. qucosa.de These compounds represent a significant modification of the foundational steroid nucleus, introducing a methyl group at the C18 position. This structural alteration, while seemingly minor, has profound implications for the molecule's three-dimensional shape and, consequently, its biological activity.

The introduction of the 18-methyl group, creating a 13-ethyl configuration, was a key step in the development of new classes of synthetic steroids. wikipedia.orgrsc.org This modification was part of a broader effort by medicinal chemists to create analogues of natural hormones with altered properties. nih.govnih.gov The goal was to design molecules that could interact with steroid receptors in novel ways, potentially leading to new therapeutic agents.

One of the most notable contributions of 18-methylated steroids is their role in the development of gonane progestins. Levonorgestrel, chemically known as 17α-ethynyl-18-methyl-19-nortestosterone, is a prime example of an 18-methylated steroid that has had a significant impact. wikipedia.org The synthesis of these compounds demonstrated that modifications distant from the primary functional groups could dramatically influence biological outcomes. The exploration of these structures has expanded the toolbox of medicinal chemists and continues to inform the design of new steroid-based molecules. qucosa.de

Unexplored Biological Targets and Mechanistic Pathways for Estrene Derivatives

While the classical biological targets of estrene derivatives are well-established—namely, the nuclear steroid hormone receptors like the estrogen and progesterone (B1679170) receptors—there is a growing recognition that their biological activities may extend beyond these interactions. creative-proteomics.com The field is actively exploring non-classical and unexplored pathways through which these molecules might exert their effects.

One area of interest is the potential for estrene derivatives to interact with other, less-characterized nuclear receptors, often referred to as orphan receptors. These receptors have known structures but their endogenous ligands and biological functions are not yet fully understood. It is plausible that synthetic estrenes could bind to these receptors and modulate their activity, opening up new avenues for understanding their physiological roles.

Furthermore, the concept of non-genomic signaling by steroid hormones is gaining traction. This involves rapid cellular effects that are not mediated by the direct binding of the steroid-receptor complex to DNA. creative-proteomics.com Instead, these actions are thought to be initiated at the cell membrane, potentially through interactions with membrane-associated receptors or by altering the properties of the cell membrane itself. Estrene derivatives, due to their diverse structures, could have a range of non-genomic effects that are yet to be fully elucidated. nih.govnih.gov

The immunomodulatory potential of steroid derivatives is another burgeoning area of research. frontiersin.org While the anti-inflammatory properties of corticosteroids are well-known, the effects of estrene-based compounds on the immune system are less clear. Future research may uncover specific interactions between estrene derivatives and immune cells, potentially mediated by novel receptor interactions or signaling pathways.

Methodological Advancements in Steroid Synthesis and Analytical Chemistry

The synthesis and analysis of steroids like 17-Acetoxy-18-methyl-4-estren-3-one have been revolutionized by advancements in chemical and analytical methodologies. These developments have not only made the creation of complex steroid structures more efficient but have also enhanced the ability to detect and quantify them in various matrices.

Advancements in Steroid Synthesis:

Recent progress in catalysis has significantly impacted the synthesis of steroids. nih.gov New methods involving transition metal catalysis, Lewis acid catalysis, and organocatalysis have provided powerful tools for constructing the complex polycyclic ring systems of steroids with high selectivity. nih.gov These approaches allow for more efficient and creative strategies to assemble steroidal skeletons and introduce specific functional groups. nih.govrsc.org

Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high selectivity of biocatalysis, have also emerged as a powerful approach. researchgate.net This can be particularly useful for performing specific transformations on the steroid scaffold that are challenging to achieve with traditional chemical methods. Additionally, semi-synthesis, which uses naturally occurring compounds as starting materials, has been revitalized by new C-H bond functionalization and skeletal rearrangement methods. rsc.org

Advancements in Analytical Chemistry:

The analysis of steroids has seen a major shift towards mass spectrometry-based methods. google.comelsevier.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the gold standard for their high sensitivity and specificity, allowing for the detection of low concentrations of steroids in complex biological samples. nih.govcreative-proteomics.comfrontiersin.org

High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) provides accurate mass measurements, which aids in the identification of unknown steroid metabolites and designer steroids. endocrine-abstracts.orgresearchgate.net Isotope ratio mass spectrometry (IRMS) is another powerful tool, particularly in anti-doping science, as it can distinguish between endogenous and exogenous steroids. nih.gov These advanced analytical techniques are crucial for understanding the metabolism and disposition of synthetic steroids and for ensuring the integrity of sport. nih.gov

| Analytical Technique | Application in Steroid Research | Key Advantages |

| LC-MS/MS | Quantification of known steroids in biological fluids. | High sensitivity, high specificity, ability to multiplex. creative-proteomics.com |

| GC-HRMS | Identification of unknown metabolites and designer steroids. | Accurate mass measurement, structural elucidation. endocrine-abstracts.org |

| IRMS | Distinguishing between endogenous and synthetic steroids. | Definitive source identification. nih.gov |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Steroid Research

The advent of "omics" technologies has opened new frontiers in steroid research, allowing for a more holistic understanding of the biological impact of compounds like this compound. These technologies provide a systems-level view of the molecular changes induced by steroid exposure.

Metabolomics:

Steroid metabolomics, the comprehensive analysis of all steroids and their metabolites in a biological system, has become a powerful tool for diagnostics and research. nih.gov By using mass spectrometry to profile the steroid metabolome, researchers can gain insights into the biosynthesis, metabolism, and excretion of steroid hormones. nih.govendocrine-abstracts.org This approach can reveal how synthetic steroids perturb natural hormonal pathways and can aid in the discovery of new biomarkers for various conditions. metwarebio.com Targeted metabolomics services now allow for the precise quantification of dozens of steroid hormones simultaneously, providing a detailed snapshot of the endocrine environment. metwarebio.comhku.hk

Proteomics:

Proteomics, the large-scale study of proteins, is crucial for elucidating the mechanisms of steroid hormone action. nih.gov By identifying the proteins that interact with steroid hormone receptors, researchers can map out the downstream signaling pathways. nih.gov Structural proteomics can provide detailed insights into how steroid-receptor complexes are formed and how they interact with other proteins and DNA, which is essential for understanding how these interactions lead to specific biological responses. creativebiomart.net This knowledge can be invaluable for designing new drugs that target specific tissues or pathways, potentially with fewer side effects. creativebiomart.net The integration of proteomics can help to build a more complete picture of the cellular response to estrene derivatives, from receptor binding to the ultimate physiological effect. frontiersin.org

Emerging Trends in Synthetic Steroid Design for Academic Inquiry

The design of novel synthetic steroids for academic research is moving beyond the simple mimicry of natural hormones. Several emerging trends are focused on creating sophisticated molecular tools to probe biological systems with greater precision.

One major trend is the development of "designer steroids," which are synthetic compounds designed to have specific biological effects, often by targeting particular steroid receptors or pathways. anu.edu.au This can involve the synthesis of compounds with unusual structural modifications, such as the introduction of aromatic rings or halogen atoms, to explore how these changes affect receptor binding and activation. nih.gov

Another area of innovation is the synthesis of steroid derivatives that can be used as molecular probes. researchgate.net This could include fluorescently tagged steroids for imaging studies or steroids with photo-switchable groups that allow their activity to be turned on and off with light. These tools can provide unprecedented spatial and temporal control over steroid signaling, allowing researchers to dissect complex biological processes.

The creation of steroid-drug conjugates is also a promising avenue. By attaching a steroid molecule to another therapeutic agent, it may be possible to target the drug to specific tissues that express steroid receptors. This approach could enhance the efficacy and reduce the side effects of a wide range of therapies.

Finally, there is a growing interest in exploring the therapeutic potential of steroids from natural sources, such as marine organisms and plants. mdpi.com These natural products often have unique and complex structures that would be difficult to design from scratch, and they can serve as inspiration for the development of new synthetic steroids with novel biological activities. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten